Product packaging for 2,5-Dimethoxyoxolane-2-carboxylic acid(Cat. No.:CAS No. 60512-79-0)

2,5-Dimethoxyoxolane-2-carboxylic acid

Cat. No.: B14598996
CAS No.: 60512-79-0
M. Wt: 176.17 g/mol
InChI Key: MRNYLDFLQAVJTR-UHFFFAOYSA-N
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Description

2,5-Dimethoxyoxolane-2-carboxylic acid is a chemical compound that incorporates a carboxylic acid functional group, one of the most versatile and prevalent functional groups in organic and medicinal chemistry . The carboxyl group, consisting of both a carbonyl (C=O) and a hydroxyl (OH) group, is highly polar and allows the molecule to participate in hydrogen bonding, influencing its solubility and boiling point . Carboxylic acids are fundamental building blocks in organic synthesis. They can be transformed into various key derivatives through established reactions, serving as precursors to acid chlorides, anhydrides, esters, and amides . These transformations are crucial for constructing more complex molecules, including polymers, pharmaceuticals, and nanomaterials . For instance, direct amidation reactions of carboxylic acids are a key area of research for the efficient, atom-economical synthesis of amide bonds, which are the backbone of peptides and many active pharmaceutical ingredients (APIs) . Furthermore, carboxylic acids are widely used in nanotechnology as surface modifiers to promote the dispersion and stability of metallic nanoparticles and carbon nanostructures within various matrices . This product, this compound, is provided for research and development purposes in these and other advanced fields. It is intended for use in laboratory settings only by qualified professionals. This product is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult relevant safety data sheets (SDS) and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O5 B14598996 2,5-Dimethoxyoxolane-2-carboxylic acid CAS No. 60512-79-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60512-79-0

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

2,5-dimethoxyoxolane-2-carboxylic acid

InChI

InChI=1S/C7H12O5/c1-10-5-3-4-7(11-2,12-5)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

MRNYLDFLQAVJTR-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(O1)(C(=O)O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 2,5 Dimethoxyoxolane 2 Carboxylic Acid

Strategic Retrosynthetic Analysis of the 2,5-Dimethoxyoxolane-2-carboxylic Acid Scaffold

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes. The primary disconnections would target the formation of the oxolane ring and the introduction of the key functional groups: the two methoxy (B1213986) groups and the carboxylic acid at the C2 position.

One plausible retrosynthetic disconnection involves the late-stage introduction of the carboxylic acid group. This leads to a key intermediate, 2,5-dimethoxyoxolane. This intermediate could, in turn, be derived from a precursor that allows for the stereocontrolled formation of the C-O bonds of the methoxy groups.

A further disconnection of the 2,5-dimethoxyoxolane intermediate would break the C-O bonds of the ring, leading to an open-chain precursor. A logical precursor would be a 1,4-dicarbonyl compound or a related species that can undergo cyclization. The stereochemistry of the substituents on the oxolane ring would be dictated by the stereochemistry of this open-chain precursor and the cyclization method employed.

An alternative strategy would involve the disconnection of the C-O bonds of the methoxy groups, suggesting a precursor with hydroxyl groups at the C2 and C5 positions. These hydroxyl groups could then be methylated. This approach would require a stereocontrolled synthesis of the dihydroxyoxolane precursor.

The carboxylic acid group at C2 could be envisioned as arising from the oxidation of a suitable precursor, such as a primary alcohol or an aldehyde, or through a carboxylation reaction of an appropriate nucleophile at the C2 position.

Disconnection Precursor Forward Reaction
C2-COOH bond2,5-DimethoxyoxolaneCarboxylation
C2-OMe & C5-OMe bonds2,5-Dihydroxyoxolane-2-carboxylic acid derivativeMethylation
Oxolane Ring C-O bondsSubstituted 1,4-dicarbonyl or hydroxycarbonyl (B1239141) compoundCyclization/etherification

De Novo Synthesis Approaches to the Dimethoxyoxolane Core with Carboxylic Acid Functionality

A de novo synthesis would involve the construction of the this compound scaffold from acyclic precursors. This approach allows for a high degree of control over the stereochemistry of the final product.

The formation of the substituted tetrahydrofuran (B95107) (oxolane) ring is a critical step. Various stereocontrolled cyclization strategies have been developed for the synthesis of substituted tetrahydrofurans. nih.govuni-saarland.decombichemistry.comdur.ac.uk These methods often rely on the use of chiral catalysts or substrates to control the stereochemical outcome of the reaction. chemrxiv.org

One common approach is the intramolecular cyclization of a hydroxyalkene or a related derivative. For instance, an acid-catalyzed cyclization of a γ-hydroxyalkene can lead to the formation of a tetrahydrofuran ring. The stereochemistry of the substituents on the ring can be controlled by the geometry of the double bond and the stereochemistry of the existing chiral centers in the acyclic precursor. datapdf.com

Another powerful method is the intramolecular Williamson ether synthesis, where an alkoxide attacks a tethered alkyl halide or sulfonate to form the cyclic ether. The stereocenters in the product are typically set in the acyclic precursor. nih.gov

Tandem methodologies, such as a catalytic C-H insertion of diazocarbonyl acetal (B89532) templates followed by stereoselective reductive cleavage, have also been reported for the synthesis of 2,3,5-trisubstituted tetrahydrofurans. dur.ac.uk The Prins-pinacol cascade reaction is another elegant method for the stereoselective synthesis of complex heterocyclic structures, including substituted tetrahydrofurans. nih.gov

Cyclization Strategy Key Precursor Stereocontrol Element Potential Advantages
Acid-catalyzed hydroalkoxylationγ-HydroxyalkeneSubstrate stereocenters, alkene geometryAtom economical
Intramolecular Williamson Ether SynthesisHaloalcohol or TosylalcoholSubstrate stereocentersReliable and predictable
Tandem C-H Insertion/Reductive CleavageDiazocarbonyl acetalCatalyst and substrate controlAccess to highly functionalized systems
Prins-Pinacol CascadeUnsaturated α-dithianyl acetalStereoelectronic effectsForms multiple bonds and stereocenters in one step

The introduction of the two methoxy groups at the C2 and C5 positions of the oxolane ring must be regioselective. The methoxy group is a common functional group in many natural products and pharmaceuticals, and its introduction is a well-established transformation in organic synthesis. wikipedia.orgnih.gov

If the synthesis proceeds through a dihydroxyoxolane intermediate, the hydroxyl groups can be converted to methoxy groups via a Williamson ether synthesis using a methylating agent such as methyl iodide in the presence of a base like sodium hydride. chemistrysteps.com For carbohydrates, which share structural similarities with substituted oxolanes, milder bases like silver oxide are often used to avoid undesired side reactions. chemistrysteps.com

Alternatively, methoxy groups can be introduced during the cyclization step. For example, the hydroformylation of an allylic alcohol in the presence of methanol (B129727) can lead to the formation of a 2-alkoxytetrahydrofuran. google.com

The regioselectivity of methoxylation can be controlled by the reactivity of the different positions on the oxolane ring. For instance, the anomeric carbon (C2 in this case) is often more reactive towards nucleophilic substitution. mdpi.com

The introduction of a carboxylic acid group at the C2 position, which is an anomeric carbon, requires a controlled carboxylation method. masterorganicchemistry.com The synthesis of tetrahydrofuran-2-carboxylic acid and its derivatives is a known process and can serve as a model for this transformation. researchgate.netchemicalbook.comgoogle.comchemimpex.com

One approach involves the oxidation of a precursor with a hydroxymethyl group at the C2 position. Standard oxidation conditions can be employed for this transformation.

Another strategy is the direct carboxylation of a C2-lithiated or C2-magnesiated oxolane. This would involve the deprotonation of the C2-proton, which is activated by the adjacent oxygen atom, followed by quenching with carbon dioxide. However, the stability of such an intermediate would need to be considered.

A more controlled method could involve the use of a protected carboxylic acid equivalent that is introduced at an early stage of the synthesis. For example, a nitrile group can be introduced and later hydrolyzed to the carboxylic acid.

Carboxylation Approach Key Intermediate/Reagent Key Considerations
Oxidation of a C2-primary alcohol2-(Hydroxymethyl)-2,5-dimethoxyoxolaneCompatibility with other functional groups
Carboxylation of an organometallic2-Lithio-2,5-dimethoxyoxolane + CO2Stability of the organometallic intermediate
Hydrolysis of a nitrile2-Cyano-2,5-dimethoxyoxolaneHarsh hydrolysis conditions may be required

Synthetic Transformations from Related Precursor Compounds and Oxolane Analogues

An alternative to a de novo synthesis is the modification of a readily available precursor that already contains the oxolane core.

2,5-Dimethoxytetrahydrofuran (B146720) is a commercially available compound and serves as an excellent starting point for the synthesis of the target molecule. fishersci.comchemicalbook.com It is often prepared by the catalytic hydrogenation of 2,5-dialkoxy-2,5-dihydrofurans. chemicalbook.comjlu.edu.cn A process for producing 2,5-dimethoxytetrahydrofuran by treating 4,4-dimethoxy-1-butanal with a strongly acidic ion exchange resin has also been described. google.com

The key challenge in this approach is the regioselective introduction of the carboxylic acid group at the C2 position. This could potentially be achieved by a selective functionalization of one of the anomeric positions. For example, a radical-based C-H activation/carboxylation could be explored, although controlling the regioselectivity might be difficult.

A more controlled approach would involve the conversion of one of the methoxy groups at C2 into a better leaving group, followed by a nucleophilic substitution with a cyanide anion, which can then be hydrolyzed to the carboxylic acid. However, the reactivity of the two methoxy groups at C2 and C5 would need to be differentiated.

Another possibility is the partial hydrolysis of 2,5-dimethoxytetrahydrofuran to the corresponding lactol (2-hydroxy-5-methoxyoxolane). The resulting hemiacetal hydroxyl group could then be oxidized to a lactone, which upon ring-opening with a nucleophile could provide a precursor for the target carboxylic acid.

Targeted Alkylation and Acylation Reactions on Precursor Structures

The introduction of substituents onto a pre-existing oxolane or a linear precursor is a key strategy for elaborating the final structure of this compound. Targeted alkylation and acylation reactions are fundamental to this approach, allowing for the controlled formation of carbon-carbon and carbon-heteroatom bonds.

In the context of synthesizing the target molecule, a plausible precursor could be a γ-hydroxyketone or a related lactol. Alkylation of such precursors can be achieved by generating an enolate under basic conditions, followed by reaction with a suitable electrophile. For instance, the α-position to a carbonyl group in a linear precursor can be selectively alkylated. The choice of base, solvent, and reaction temperature is critical to control the regioselectivity and stereoselectivity of the alkylation.

Acylation reactions are similarly crucial for introducing specific functional groups. Friedel-Crafts acylation, for example, can be employed on aromatic precursors that might later be transformed into the oxolane ring, although this is a more indirect route. More direct acylation strategies might involve the use of acylating agents on nucleophilic centers within a precursor molecule. The development of efficient catalysts for these transformations is an active area of research.

Research has demonstrated the utility of various catalytic systems to promote these reactions under mild conditions. For instance, metal triflates have been shown to be effective Lewis acids in catalyzing cycloaddition reactions that can form the tetrahydrofuran ring, where subsequent functionalization can occur.

Reaction TypeReagents/CatalystPrecursor TypePotential Outcome
AlkylationLDA, Alkyl Halideγ-HydroxyketoneIntroduction of alkyl groups
AcylationAcyl Chloride, PyridineHydroxylated OxolaneEster formation
CycloadditionLewis Acid (e.g., Co(BF₄)₂·6H₂O)Diazo ester, AldehydeFormation of substituted oxolane

Stereoselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules like this compound, which contains multiple stereocenters. Stereoselective synthesis aims to produce a single desired stereoisomer, which is often crucial for its biological activity.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed. A notable example is the use of chiral sulfoxide (B87167) auxiliaries in the synthesis of 2,5-disubstituted tetrahydrofurans. nih.gov A γ-hydroxyketone bearing a chiral sulfoxide can be cyclized to a lactol in situ, which is then reduced to yield the cis-disubstituted tetrahydrofuran with good diastereoselectivity. nih.gov

Another approach involves the use of chiral oxazolidinones as auxiliaries. For instance, (S)-3-(2-alkenoyl)-4-isopropyl-2-oxazolidinones can act as dipolarophiles in three-component reactions with α-alkyl-α-diazo esters and aromatic aldehydes. nih.gov In the presence of a suitable Lewis acid catalyst, this reaction can produce optically active tetrahydrofurans with up to four contiguous asymmetric centers in high diastereoselectivities. nih.gov

Table 1: Diastereoselective Tetrahydrofuran Synthesis using Chiral Auxiliaries

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (dr)Reference
Chiral SulfoxideReduction of in situ lactol86:14 nih.gov
(S)-3-(2-alkenoyl)-4-isopropyl-2-oxazolidinoneLewis Acid Catalyzed Cycloaddition>99:1 nih.gov

Enantioselective catalysis utilizes a chiral catalyst to create a chiral product from an achiral or racemic substrate. This method is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomer.

A powerful strategy for the enantioselective synthesis of chiral tetrahydrofuran rings involves the nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones. rsc.org The use of a P-chiral bisphosphine ligand, such as DI-BIDIME, has proven effective in constructing a variety of functionalized chiral tetrahydrofurans with excellent enantioselectivity. rsc.org This method could be adapted to precursors of this compound to establish the desired stereochemistry at the oxolane ring.

Another approach is the enantioselective ring expansion of oxetanes. Chiral copper catalysts have been developed that can effect the ring expansion of oxetanes with diazoesters to afford tetrahydrofurans in good yield and high enantioselectivity. nih.gov

Table 2: Enantioselective Synthesis of Tetrahydrofuran Derivatives

Catalytic SystemReaction TypeEnantiomeric Excess (ee)Reference
Ni/DI-BIDIMEIntramolecular Reductive Cyclization>99% rsc.org
Copper/Chiral LigandOxetane Ring Expansion98% nih.gov

Resolution is a technique used to separate a mixture of enantiomers. In the context of synthesizing this compound, resolution could be applied to a racemic precursor of the final molecule or an earlier intermediate.

Kinetic resolution involves the use of a chiral reagent or catalyst that reacts at different rates with the two enantiomers of a racemic mixture, allowing for their separation. A notable example is the enzymatic resolution of racemic esters. For instance, the kinetic resolution of ethyl (±)-tetrahydrofuran-2-carboxylate can be achieved through enantioselective hydrolysis catalyzed by an Aspergillus melleus protease. This yields (R)-tetrahydrofuran-2-carboxylic acid with high enantiomeric excess. researchgate.net This approach could be applied to a racemic precursor of the target molecule to isolate the desired enantiomer.

Diastereomeric resolution involves reacting a racemic mixture with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

The synthesis of analogues with multiple configurations is important for structure-activity relationship studies and for developing a broader understanding of the chemical space around a target molecule. 2-Oxo-oxazolidine-4-carboxylic acid serves as a relevant example of a heterocyclic carboxylic acid with defined stereochemistry that is a valuable building block in medicinal chemistry.

The synthesis of multi-configurational 2-oxo-oxazolidine-4-carboxylic acid compounds can be achieved through various routes. One method involves the reaction of 3-position substituted or unsubstituted multi-configuration 2-amino-3-hydroxy methyl propionate (B1217596) hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis. google.com This method is noted for being environmentally friendly and high-yielding. google.com Another approach involves the cyclization of amino acids like serine with reagents such as bis(trichloromethyl) carbonate, although this can sometimes result in lower yields. google.com These synthetic strategies for creating diverse stereoisomers of related heterocyclic carboxylic acids can inform potential pathways to different stereoisomers of this compound.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex molecules like this compound, the adoption of green chemistry principles is increasingly important.

A key aspect of green chemistry is the use of environmentally benign solvents. Traditional solvents like toluene (B28343) and tetrahydrofuran (THF) are often derived from petrochemical sources and can have significant environmental and health impacts. rsc.org A greener alternative to THF is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources such as corncobs and bagasse. sigmaaldrich.comyoutube.com 2-MeTHF exhibits similar solvent properties to THF but is more sustainable. youtube.com Other bio-based solvents like cyclopentyl methyl ether (CPME) and ethyl lactate (B86563) are also gaining traction as greener alternatives. researchgate.net

The development of catalytic reactions is another cornerstone of green chemistry, as catalysts can increase reaction efficiency and reduce waste. For example, the use of biocatalysts, such as enzymes, can enable highly selective transformations under mild conditions. rsc.org Photocatalysis, which uses light to drive chemical reactions, is also a promising green approach. For instance, the photocatalytic generation of bromine radicals has been used for the metal-free, site-selective α-C–H functionalization of tetrahydrofuran. rsc.org

Furthermore, designing synthetic routes that are atom-economical, meaning that a maximal number of atoms from the starting materials are incorporated into the final product, is a crucial green chemistry principle. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can also contribute to a more sustainable synthesis by reducing the need for intermediate purification steps and minimizing solvent usage.

Implementation of Catalytic Processes for Enhanced Sustainability (e.g., Organocatalysis, Biocatalysis, Metal Catalysis)The absence of any known synthesis for this compound means there are no reported applications of organocatalysis, biocatalysis, or metal catalysis for its formation.

Compound Names Mentioned

As no specific synthetic routes or related compounds could be discussed in the context of this compound's synthesis, the corresponding data table of compound names is not applicable.

Reactivity Profiles and In Depth Mechanistic Investigations of 2,5 Dimethoxyoxolane 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can be converted into a range of derivatives, including esters, amides, acid halides, and anhydrides. These transformations are fundamental in organic synthesis and typically proceed through a common mechanistic theme: nucleophilic acyl substitution. masterorganicchemistry.comyoutube.comlibretexts.org This mechanism involves an initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. youtube.comlibretexts.org

The general mechanism for nucleophilic acyl substitution begins with the attack of a nucleophile on the carbonyl carbon of the carboxylic acid derivative. libretexts.org This forms a tetrahedral intermediate, which then collapses, expelling the leaving group and resulting in the substituted product. masterorganicchemistry.com For a carboxylic acid itself, the hydroxyl (-OH) group is a poor leaving group. Therefore, direct substitution is often difficult, and the reaction typically requires activation of the carbonyl group or conversion of the -OH into a better leaving group. youtube.com

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The Fischer-Speier esterification, commonly known as Fischer esterification, is a classic acid-catalyzed method for this transformation. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the products, typically by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2,5-dimethoxyoxolane-2-carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the original hydroxyl groups. This converts the hydroxyl group into a much better leaving group (H₂O).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester product is deprotonated by a base (such as water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

While no specific studies on the Fischer esterification of this compound are prominently available, the general mechanism is expected to apply. The steric hindrance from the C2-methoxy group and the oxolane ring might slow the rate of nucleophilic attack compared to a less substituted carboxylic acid.

Table 1: Typical Conditions for Fischer Esterification

ParameterConditionPurpose
Carboxylic Acid 1 equivalentSubstrate
Alcohol Large excess (often used as solvent)Reactant and to shift equilibrium
Catalyst Catalytic amount (e.g., H₂SO₄, p-TsOH)To activate the carbonyl group
Temperature RefluxTo increase reaction rate
Water Removal Dean-Stark apparatus or drying agentsTo shift equilibrium towards products

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable at room temperature because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.comyoutube.com To facilitate amide bond formation, the carboxylic acid must be "activated." One of the most common methods involves the use of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). youtube.com

The DCC-induced amidation mechanism proceeds as follows:

Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of DCC. This involves the protonation of a DCC nitrogen by the carboxylic acid, followed by the attack of the resulting carboxylate anion on the central carbon of the carbodiimide. This process converts the hydroxyl group into an excellent leaving group, forming a highly reactive O-acylisourea intermediate. youtube.com

Nucleophilic Attack by Amine: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the amide product and N,N'-dicyclohexylurea (DCU). DCU is a stable, insoluble solid that can be easily removed from the reaction mixture by filtration.

This method is widely used in peptide synthesis due to its mild conditions and high efficiency. nih.govnih.gov For this compound, this approach would likely be effective for synthesizing its corresponding amides.

Table 2: Reagents for DCC-Mediated Amidation

ReagentRoleNotes
Carboxylic Acid SubstrateThe acyl donor
Amine NucleophileForms the N-H bond of the amide
DCC Coupling AgentActivates the carboxylic acid
Solvent Inert (e.g., CH₂Cl₂, THF, DMF)To dissolve reactants

Acid halides, particularly acid chlorides, are highly reactive carboxylic acid derivatives that serve as valuable intermediates in the synthesis of other acyl compounds like esters, amides, and anhydrides. masterorganicchemistry.com A common reagent for converting carboxylic acids to acid chlorides is thionyl chloride (SOCl₂). libretexts.orgchemistrysteps.com This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, driving the reaction to completion. youtube.com

The mechanism for the reaction with thionyl chloride is:

Nucleophilic Attack on Thionyl Chloride: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

Intermediate Formation: A chloride ion is eliminated, and a proton is lost, forming a reactive acyl chlorosulfite intermediate. This step effectively transforms the poor -OH leaving group into a much better leaving group. libretexts.orgyoutube.com

Nucleophilic Acyl Substitution: A chloride ion (generated in the previous step or present from the HCl byproduct) acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into gaseous SO₂ and a chloride ion. youtube.com

This conversion would provide a highly reactive version of this compound, namely 2,5-dimethoxyoxolane-2-carbonyl chloride, suitable for subsequent reactions with a wide range of nucleophiles. Care must be taken as the acidic conditions (generation of HCl) could potentially affect the stability of the tetrahydrofuran (B95107) ring.

Acid anhydrides are another class of activated carboxylic acid derivatives. They can be prepared by several methods, most commonly by the reaction of an acid chloride with a carboxylate salt or a carboxylic acid. researchgate.net

Using the acid chloride of this compound, a symmetrical anhydride (B1165640) could be synthesized by reacting it with the sodium salt of the parent acid (sodium 2,5-dimethoxyoxolane-2-carboxylate). The mechanism is a straightforward nucleophilic acyl substitution:

Nucleophilic Attack: The carboxylate anion acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and eliminating the chloride ion as the leaving group to yield the acid anhydride.

This reaction provides a direct route to the anhydride, which is itself a useful acylating agent, albeit generally less reactive than the corresponding acid chloride.

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For simple carboxylic acids, this process typically requires very high temperatures and is often difficult. However, decarboxylation is facilitated if there is a carbonyl group at the β-position (a β-keto acid) or a double bond in a specific arrangement, which can stabilize the transition state via a cyclic intermediate. organic-chemistry.org

This compound is an α-methoxy carboxylic acid, not a β-keto acid. Therefore, it would not be expected to undergo facile thermal decarboxylation through the typical cyclic transition state mechanism. organic-chemistry.org The decarboxylation of aromatic carboxylic acids can be achieved under certain catalytic conditions, often involving transition metals like copper or palladium at high temperatures, but these conditions are generally harsh. rwth-aachen.de It is conceivable that under such forceful conditions, this compound could decarboxylate to yield 2,5-dimethoxyoxolane. However, the stability of the substituted tetrahydrofuran ring under these conditions would be a significant concern, with potential for decomposition or rearrangement side reactions. nih.gov

Decarboxylation Reactions of this compound

Photochemical and Thermal Decarboxylation Pathways

Photochemical and thermal decarboxylation reactions are fundamental organic transformations that proceed via radical or ionic intermediates. In the context of this compound, these reactions would involve the cleavage of the C-C bond between the carboxylic group and the oxolane ring, leading to the release of carbon dioxide.

Visible light-mediated photoredox catalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids under mild conditions. rsc.orgnih.govnih.gov This process typically involves the single-electron oxidation of a carboxylate to form a carboxyl radical, which then readily undergoes decarboxylation to generate a carbon-centered radical. While direct studies on this compound are not extensively documented, the general mechanism suggests that this compound could be a viable substrate for such transformations. The resulting radical at the C2 position of the dimethoxyoxolane ring could then be trapped by a suitable hydrogen atom donor or participate in other radical-mediated bond-forming reactions. nih.gov

Thermal decarboxylation of carboxylic acids generally requires higher temperatures and is often facilitated by the presence of catalysts or specific structural features that stabilize the resulting intermediate. scirp.org For heterocyclic carboxylic acids, the stability of the carbanion formed upon decarboxylation is a crucial factor. google.com Given the presence of two electron-donating methoxy (B1213986) groups on the oxolane ring, the stability of a potential radical or anionic intermediate at the C2 position would influence the feasibility and conditions required for thermal decarboxylation. Microwave-assisted techniques have been shown to accelerate the decarboxylation of various carboxylic acids, often without the need for solvents or catalysts. scirp.org

Transition Metal-Catalyzed Decarboxylative Functionalization

Transition metal-catalyzed decarboxylative coupling has become a significant strategy for the formation of carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available and stable precursors. researchgate.netillinois.eduwikipedia.orgnih.gov These reactions offer an alternative to traditional cross-coupling methods that often require pre-functionalized organometallic reagents.

A key example relevant to the reactivity of this compound is the decarboxylative cross-coupling of tetrahydrofuran-2-carboxylic acid with vinyl halides. acs.org In a process merging photoredox and nickel catalysis, the carboxylic acid can be coupled with various vinyl halides to form 2-vinyltetrahydrofuran derivatives. This transformation highlights the potential for functionalizing the C2 position of the oxolane ring following decarboxylation. The general applicability of such methods to a range of α-oxy acids suggests that this compound would likely be a suitable substrate. acs.org

The mechanism of these reactions typically involves the formation of a metal-carboxylate species, followed by decarboxylation to generate an organometallic intermediate, which then participates in the cross-coupling cycle. Various transition metals, including palladium, copper, silver, and gold, have been employed to catalyze these transformations. researchgate.netnih.gov The choice of metal and ligands can influence the reaction scope and efficiency. For instance, copper-catalyzed decarboxylative couplings are well-established for a variety of carboxylic acids. researchgate.net The development of dual catalytic systems, such as the combination of photoredox and transition metal catalysis, has further expanded the scope and mildness of these reactions. acs.orgresearchgate.net

Electrochemical Decarboxylation (Kolbe Decarboxylation and Variants)

Electrochemical methods, particularly the Kolbe electrolysis, provide a classic approach for the decarboxylation of carboxylic acids. wikipedia.orggre.ac.uk The Kolbe reaction involves the anodic oxidation of a carboxylate anion to generate a carboxyl radical, which then decarboxylates to form a carbon-centered radical. organic-chemistry.orgmdpi.com Dimerization of these radicals is the characteristic outcome of the Kolbe electrolysis. wikipedia.orgorganic-chemistry.org

For this compound, Kolbe electrolysis would be expected to produce a dimeric species, bis(2,5-dimethoxyoxolan-2-yl). The reaction proceeds via a two-stage radical process, and if a mixture of two different carboxylic acids is used, a statistical mixture of homo- and cross-coupled products can be expected. wikipedia.org

Table 1: Potential Products of Kolbe Electrolysis
Starting Carboxylic Acid(s)Expected Dimer Product(s)
This compoundbis(2,5-Dimethoxyoxolan-2-yl)
Mixture of this compound (R1-COOH) and Acetic Acid (R2-COOH)bis(2,5-Dimethoxyoxolan-2-yl) (R1-R1), Ethane (R2-R2), 2-Methyl-2,5-dimethoxyoxolane (R1-R2)

The efficiency and product distribution of the Kolbe electrolysis can be influenced by various factors, including the electrode material, solvent, current density, and the presence of additives. mdpi.comresearchgate.net While the classic Kolbe reaction leads to dimerization, non-Kolbe or "pseudo-Kolbe" reactions can occur under certain conditions, leading to the formation of alcohols and olefins via further oxidation of the radical intermediate to a carbocation. mdpi.com The stability of the radical and potential carbocation intermediates derived from this compound would play a crucial role in determining the reaction pathway. Recent advancements have shown that using a solid-supported base can improve the efficiency of Kolbe carbon-carbon coupling electrosynthesis. organic-chemistry.org

Reduction of the Carboxylic Acid Group to Other Functionalities

The carboxylic acid group of this compound can be reduced to other important functional groups such as aldehydes and primary alcohols using various reducing agents.

Selective Reduction to Aldehydes (e.g., via Thioesters)

The selective reduction of a carboxylic acid to an aldehyde is a challenging transformation as aldehydes are themselves susceptible to further reduction. Several methods have been developed to achieve this conversion. One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as a thioester or an acyl halide, followed by reduction with a mild reducing agent.

A more direct approach involves the use of specific catalytic systems. For instance, hydrosilylation of carboxylic acids catalyzed by certain transition metal complexes or borane (B79455) catalysts can yield aldehydes. researchgate.net Visible light photoredox catalysis has also been successfully employed for the direct reduction of carboxylic acids to aldehydes with hydrosilanes under mild conditions. wikipedia.org This method is known for its high yields and broad substrate scope, tolerating various functional groups. Given the general nature of these methods, it is anticipated that this compound could be selectively reduced to 2,5-dimethoxyoxolane-2-carbaldehyde.

Reduction to Primary Alcohols (e.g., with Borane or LiAlH₄)

The reduction of carboxylic acids to primary alcohols is a more straightforward transformation and is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). docbrown.infomasterorganicchemistry.comlibretexts.orgorgosolver.com

Lithium aluminum hydride is a very strong reducing agent that readily reduces carboxylic acids to primary alcohols. docbrown.infolibretexts.org The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup to liberate the alcohol. libretexts.org It is important to note that LiAlH₄ is not a selective reagent and will also reduce other functional groups like esters, ketones, and amides. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for the reduction of carboxylic acids. docbrown.info

Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is another effective reagent for the reduction of carboxylic acids to primary alcohols. khanacademy.orgcommonorganicchemistry.com A key advantage of borane is its chemoselectivity; it can selectively reduce carboxylic acids in the presence of other reducible functional groups such as esters and ketones. commonorganicchemistry.comnih.gov The reaction mechanism is believed to involve the formation of an acyloxyborane intermediate, which is then further reduced. ic.ac.uk

Table 2: Common Reducing Agents for Carboxylic Acids
Reducing AgentProductSelectivityTypical Conditions
Lithium aluminum hydride (LiAlH₄)Primary AlcoholLow (reduces many functional groups)Dry ether solvent, then acidic workup
Borane (BH₃·THF)Primary AlcoholHigh (selective for carboxylic acids)Tetrahydrofuran (THF) solvent

Reactivity and Transformations of the Dimethoxyoxolane Ring

The 2,5-dimethoxyoxolane ring, also known as 2,5-dimethoxytetrahydrofuran (B146720), is a versatile synthon in organic chemistry. brightgene-health.comchemicalbook.com Its reactivity is characterized by the lability of the methoxy groups, which can be cleaved under acidic conditions to generate an intermediate that is a synthetic equivalent of succinaldehyde.

This reactivity is exploited in the Paal-Knorr pyrrole (B145914) synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines or sulfonamides under acidic conditions, or even in water under microwave irradiation, to form N-substituted pyrroles. researchgate.netresearchgate.net This transformation proceeds via the acid-catalyzed hydrolysis of the methoxy groups to form the reactive 1,4-dicarbonyl species, which then undergoes condensation with the amine.

Furthermore, 2,5-dimethoxytetrahydrofuran serves as a precursor for various other heterocyclic compounds and is used as an intermediate in the synthesis of pharmaceuticals, such as atropine (B194438) sulfate. chemicalbook.com It is also employed in proteomics research and as a photographic hardener and disinfectant. chemicalbook.com The ring system itself is relatively stable but can undergo transformations that leverage the synthetic utility of the masked 1,4-dicarbonyl functionality. brightgene-health.com

Chemical Stability and Hydrolytic Behavior of Acetal (B89532)/Ketal Functionalities

The defining feature of this compound is the presence of a cyclic acetal functionality, specifically the two methoxy groups at the C2 and C5 positions of the oxolane ring. Acetals are known to be stable in neutral to strongly basic conditions but are highly susceptible to hydrolysis under acidic conditions. libretexts.orgyoutube.com

The hydrolysis of the acetal is an acid-catalyzed process that proceeds via protonation of one of the methoxy group's oxygen atoms, converting it into a good leaving group (methanol). chemistrysteps.comorgoreview.com Subsequent cleavage of the C-O bond is assisted by the lone pair of the endocyclic oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. researchgate.netmasterorganicchemistry.com This step is generally considered the rate-determining step of the hydrolysis reaction. researchgate.net Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. The process then repeats with the second methoxy group, ultimately leading to the ring-opened product, a derivative of succinaldehyde.

The reaction kinetics are typically second-order, being first-order with respect to both the acetal and the hydronium ion concentration. acs.org The rate of hydrolysis is highly dependent on the pH of the solution, with reaction rates increasing dramatically under acidic conditions. researchgate.net

Table 1: Predicted Hydrolytic Behavior of this compound

Condition Stability Predicted Products
Basic (e.g., aq. NaOH) High 2,5-Dimethoxyoxolane-2-carboxylate (salt)
Neutral (e.g., water) Relatively High Slow hydrolysis may occur over time

Ring-Opening Reactions and Subsequent Rearrangements

The primary pathway for the ring-opening of this compound is initiated by the acid-catalyzed hydrolysis of its acetal functionality, as described above. Upon treatment with acid, the oxolane ring opens to form a γ-keto-aldehyde bearing a carboxylic acid. researchgate.netjlu.edu.cn This reactive intermediate is essentially a masked form of succinaldehyde.

This in-situ generation of a 1,4-dicarbonyl compound is a key reactive pathway. For instance, in the presence of primary amines, this ring-opening is the first step in the Clauson-Kaas reaction for the synthesis of N-substituted pyrroles. researchgate.net The amine would react with the aldehyde and ketone functionalities to form a pyrrole ring, with the carboxylic acid group remaining on the pyrrole precursor.

Direct ring-opening of the tetrahydrofuran ether linkage, without initial hydrolysis of the acetal, is less likely under mild conditions. The THF ring itself is a relatively stable cyclic ether. wikipedia.org Cleavage of such ethers typically requires harsh conditions or strong Lewis acids to activate the ether oxygen, followed by a nucleophilic attack on an adjacent carbon. nih.govmdpi.com

Functionalization of the Oxolane Core through Electrophilic or Nucleophilic Pathways

Given the structure of this compound, the most probable functionalization pathways involve reactions of its existing functional groups rather than direct substitution on the oxolane ring's methylene (B1212753) carbons.

Nucleophilic Pathways: The primary sites for nucleophilic attack are the electrophilic carbons of the acetal, but only after activation. Under acidic conditions, the formation of the oxocarbenium ion creates a highly electrophilic center that is readily attacked by nucleophiles, including water, alcohols, or amines. chemistrysteps.comresearchgate.net This does not functionalize the intact ring but rather leads to its opening. The carboxylic acid can be converted to an ester or amide through standard methods, which would represent functionalization at the C2 position.

Electrophilic Pathways: Direct electrophilic attack on the oxolane ring is generally difficult. The oxygen atom's lone pairs are the most likely site for initial interaction with an electrophile (e.g., a proton or Lewis acid), which leads to activation for ring-opening. nih.govresearchgate.net Electrophilic substitution on the carbon framework of the saturated oxolane ring is not a typical reaction pathway.

Comprehensive Mechanistic Investigations of Key Chemical Transformations

Elucidation of Reaction Intermediates and Transient Species

The most significant and well-understood mechanistic pathway for this molecule is its acid-catalyzed hydrolysis. The key transient species in this reaction is the oxocarbenium ion . chemistrysteps.commasterorganicchemistry.com

The mechanism proceeds as follows:

Protonation: An acid catalyst protonates one of the exocyclic methoxy groups. orgoreview.com

Formation of the Oxocarbenium Ion: The protonated methoxy group leaves as methanol (B129727). The endocyclic ether oxygen uses a lone pair to stabilize the resulting positive charge on the carbon, forming a resonance-stabilized oxocarbenium ion. This intermediate is planar at the C2 carbon.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com

Deprotonation: Loss of a proton yields a hemiacetal intermediate.

Repeat: The process repeats for the second methoxy group, leading to the fully ring-opened dicarbonyl compound.

The oxocarbenium ion is a critical, albeit transient, intermediate that dictates the reactivity of the acetal group. masterorganicchemistry.com

Detailed Transition State Analysis and Energy Landscapes

While specific computational data for this compound is unavailable, the transition state for the rate-determining step of acetal hydrolysis is well-characterized for analogous systems. acs.orgic.ac.uk The transition state involves the cleavage of the C-O bond of the leaving methoxy group and has significant oxocarbenium ion character. acs.org

The energy landscape for the hydrolysis would show a series of peaks and troughs corresponding to the protonation, intermediate formation, and nucleophilic attack steps. The highest energy barrier on this landscape corresponds to the transition state for the formation of the oxocarbenium ion. osti.govnih.gov Computational studies on related systems, often using Density Functional Theory (DFT), can model these energy profiles, calculating the activation energies for each step and confirming the structure of the transition states. ic.ac.uk For this specific molecule, the presence of the carboxylic acid group at C2 could influence the stability of the adjacent oxocarbenium ion through inductive effects, potentially altering the energy barrier for hydrolysis compared to an unsubstituted analogue.

Kinetic Studies and Determination of Rate-Limiting Steps

For acid-catalyzed acetal hydrolysis, kinetic studies consistently show that the reaction rate is dependent on the concentration of both the substrate and the acid catalyst. acs.org The rate law is typically expressed as:

Rate = k[Acetal][H⁺]

This second-order kinetics supports a mechanism where the protonation is a rapid pre-equilibrium, followed by a slower, rate-determining step involving the unimolecular dissociation of the protonated acetal to form the oxocarbenium ion (an A-1 mechanism). osti.govnih.gov

Table 2: Summary of Kinetic Parameters for Acetal Hydrolysis

Parameter Description Typical Finding
Reaction Order Dependence of rate on reactant concentration First-order in acetal; First-order in acid
Rate-Limiting Step The slowest step in the reaction mechanism Formation of the oxocarbenium ion intermediate researchgate.net
Solvent Isotope Effect k(H₂O)/k(D₂O) Values can vary, but help distinguish between A-1 and A-2 mechanisms nih.gov

| Activation Entropy (ΔS‡) | Change in entropy during activation | Often small and positive for A-1 mechanisms, reflecting dissociation nih.gov |

The intramolecular carboxyl group could potentially participate in the hydrolysis through intramolecular acid catalysis, although this is sterically constrained. Such participation could alter the observed kinetics compared to simple intermolecular acid catalysis. gla.ac.uk However, without experimental data, the predominant pathway is assumed to be catalysis by an external acid source.

Advanced Structural Characterization and Spectroscopic Analysis of 2,5 Dimethoxyoxolane 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of 2,5-Dimethoxyoxolane-2-carboxylic acid.

High-Resolution 1H NMR for Proton Environment Analysis and Coupling Patterns

The 1H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment. The acidic proton of the carboxyl group (–COOH) is characteristically observed as a broad singlet in the downfield region of the spectrum, typically around 10–13 ppm. princeton.edu The chemical shift of this proton is sensitive to factors like solvent and concentration, which influence the degree of hydrogen bonding. pressbooks.pub

The protons of the two methoxy (B1213986) (–OCH₃) groups would likely appear as sharp singlets, unless they are diastereotopic, in which case they might show separate signals. The protons on the oxolane ring (C₃ and C₄) would present more complex splitting patterns (e.g., multiplets) due to spin-spin coupling with neighboring protons. The analysis of these coupling constants (J-values) is instrumental in determining the relative stereochemistry of the substituents on the ring.

Table 1: Expected 1H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet
Methoxy (-OCH₃)3.2 - 3.8Singlet
Oxolane Ring (-CH₂-)1.8 - 4.5Multiplet
Oxolane Ring (-CH-)3.5 - 5.0Multiplet

13C NMR for Carbonyl and Oxolane Ring Carbon Chemical Shifts

In the 13C NMR spectrum, the carbon atom of the carbonyl group (C=O) in the carboxylic acid is readily identified by its characteristic chemical shift in the range of 165–185 ppm. pressbooks.publibretexts.org Saturated aliphatic acids typically appear toward the downfield end of this range. pressbooks.pub

The carbon atoms within the oxolane ring that are bonded to oxygen (C₂ and C₅) are expected to resonate at a lower field compared to the other ring carbons (C₃ and C₄) due to the deshielding effect of the electronegative oxygen atoms. These C-O carbons typically appear in the 60-80 ppm region. The carbons of the two methoxy groups are anticipated to produce signals in the 50-60 ppm range.

Table 2: Expected 13C NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl (-C OOH)165 - 185
Oxolane Ring (-C -O)90 - 110
Oxolane Ring (-C H₂-)20 - 40
Methoxy (-OC H₃)50 - 60

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the 1H and 13C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. It would be crucial for tracing the proton connectivity within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of the carbon signals for C₃ and C₄ based on their corresponding proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. This information is critical for determining the stereochemistry of the molecule, such as the cis or trans relationship between the carboxylic acid and methoxy groups.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of the functional groups within the compound, providing characteristic spectral fingerprints.

Characteristic Stretching and Bending Modes of the Carboxyl Group and Dimethoxy Functions

The infrared (IR) spectrum of a carboxylic acid is dominated by two key features. libretexts.org The O–H bond of the carboxyl group gives rise to a very strong and characteristically broad absorption band spanning a wide range, typically from 2500 to 3300 cm⁻¹. orgchemboulder.comlibretexts.org The C=O (carbonyl) bond shows a strong, sharp absorption. youtube.com For a hydrogen-bonded dimer, this band typically appears around 1710 cm⁻¹, while for a monomeric (free) acid, it is found at a higher frequency, near 1760 cm⁻¹. pressbooks.publibretexts.org

Other significant vibrations for the carboxyl group include the C–O stretching mode, found between 1210-1320 cm⁻¹, and O–H bending vibrations, which appear in the 1395-1440 cm⁻¹ and 910-950 cm⁻¹ regions. orgchemboulder.com The dimethoxy groups and the oxolane ring contribute to C-H stretching vibrations around 2850-3000 cm⁻¹ and complex C-O stretching bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Carboxyl (-COOH)O–H stretch2500 - 3300Strong, Very Broad
Carboxyl (-COOH)C=O stretch1690 - 1760Strong, Sharp
Carboxyl (-COOH)C–O stretch1210 - 1320Medium
Carboxyl (-COOH)O–H bend910 - 950Medium, Broad
Methoxy/OxolaneC–H stretch2850 - 3000Medium-Strong
Methoxy/OxolaneC–O stretch1000 - 1300Strong

Influence of Intermolecular Hydrogen Bonding on Spectroscopic Signatures

In the condensed phase (liquid or solid), carboxylic acids typically exist as hydrogen-bonded dimers. spectroscopyonline.com This strong intermolecular interaction has a profound effect on the vibrational spectra. rsc.org

The most notable effect is the significant broadening of the O–H stretching band in the IR spectrum, which is a hallmark of carboxylic acids. orgchemboulder.comspectroscopyonline.com This broadening results from the distribution of hydrogen bond strengths within the sample. Furthermore, the formation of these dimers weakens the C=O bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift") compared to a free monomer. libretexts.orgnih.gov The shift from ~1760 cm⁻¹ (monomer) to ~1710 cm⁻¹ (dimer) is a clear spectroscopic indicator of hydrogen bonding. libretexts.org Raman spectroscopy can also be used to study these interactions, as changes in concentration can reveal shifts in vibrational frequencies corresponding to the transition from hydrated monomers to dimers and other oligomers. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Precise Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be instrumental in unequivocally confirming the molecular formula of this compound. The molecular formula of the compound is C₇H₁₂O₅.

Table 1: Theoretical Exact Mass of this compound

Molecular FormulaTheoretical Exact Mass (m/z)
C₇H₁₂O₅176.0685

In a hypothetical HRMS experiment, the protonated molecule, [M+H]⁺, would be observed at an m/z of 177.0758. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing unambiguous confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) would provide detailed insights into the structural connectivity of this compound by analyzing its fragmentation patterns. Based on the fragmentation of similar cyclic ethers and carboxylic acids, several key fragmentation pathways can be predicted nih.govlibretexts.orgmiamioh.edu.

The fragmentation of cyclic ethers often involves the loss of side chains attached to the ring. For 2-alkyl-tetrahydrofurans, a primary fragmentation pathway is the loss of the alkyl radical nih.gov. In the case of this compound, the methoxy and carboxylic acid groups are the key substituents.

Predicted Fragmentation Pathways:

Loss of a methoxy group (-OCH₃): This would result in a fragment ion with a mass loss of 31 Da.

Loss of the carboxylic acid group (-COOH): This would lead to a fragment ion with a mass loss of 45 Da.

Decarboxylation (-CO₂): The loss of carbon dioxide would result in a fragment ion with a mass loss of 44 Da.

Ring-opening and subsequent fragmentations: Cleavage of the oxolane ring could lead to a variety of smaller fragment ions.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossPredicted Fragment m/z
177.0758[M+H - CH₃OH]⁺Methanol (B129727) (CH₃OH)145.0495
177.0758[M+H - HCOOH]⁺Formic Acid (HCOOH)131.0808
177.0758[M+H - CO₂]⁺Carbon Dioxide (CO₂)133.0965
177.0758[M+H - OCH₃]⁺Methoxy radical (•OCH₃)146.0679

The relative abundance of these fragment ions would provide valuable information for confirming the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid wikipedia.org. While a crystal structure for this compound has not been reported, analysis of a closely related compound, (R)-tetrahydro-2-furancarboxylic acid monohydrate, provides a strong basis for predicting its solid-state structure nih.gov.

Based on the structure of (R)-tetrahydro-2-furancarboxylic acid, the bond lengths and angles within the oxolane ring and the carboxylic acid group are expected to be within the standard ranges for C-C, C-O, and C=O bonds nih.gov.

Table 3: Predicted Bond Lengths and Angles for this compound (based on analogous structures)

Bond/AnglePredicted Value
C-C (in ring)~1.52 - 1.54 Å
C-O (in ring)~1.43 - 1.45 Å
C-O (methoxy)~1.42 Å
C-C (carboxyl)~1.51 Å
C=O (carboxyl)~1.25 Å
C-O-C (in ring)~108° - 110°
O-C-C (in ring)~104° - 106°
O=C-O (carboxyl)~123°

The crystal packing of this compound will be primarily governed by intermolecular hydrogen bonds involving the carboxylic acid group. Carboxylic acids typically form strong hydrogen-bonded dimers, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule mdpi.com.

In addition to the carboxylic acid dimers, the ether oxygens of the oxolane ring and the methoxy groups can act as hydrogen bond acceptors, potentially leading to a more complex three-dimensional hydrogen-bonding network. The presence of these additional acceptor sites could lead to interactions with other donor groups if co-crystallized with other molecules nih.gov.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules. The existence of different polymorphs for this compound is plausible, arising from different possible arrangements of the molecules in the crystal lattice, particularly different hydrogen-bonding patterns.

The characterization of potential polymorphs would involve techniques such as powder X-ray diffraction (PXRD) to identify different crystalline phases, and single-crystal X-ray diffraction to determine the precise atomic arrangement within each polymorph. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would also be employed to study the thermal stability and phase transitions between different polymorphic forms.

Chiroptical Spectroscopy for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules is a critical analytical challenge. Chiroptical spectroscopic techniques provide highly sensitive probes of molecular stereochemistry, offering data that, when compared with theoretical calculations, can lead to a definitive assignment of a molecule's three-dimensional structure.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.orgnih.gov This differential absorption provides a unique spectral fingerprint that is exquisitely sensitive to the molecule's absolute configuration and conformational arrangement in solution. chemrxiv.org For a molecule like this compound, VCD is an indispensable tool for stereochemical assignment. nih.gov

The standard methodology involves obtaining an experimental VCD spectrum of the compound and comparing it to theoretical spectra generated for its possible enantiomers using quantum chemical calculations, typically based on Density Functional Theory (DFT). nih.gov A close match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute configuration. researchgate.net

Research on other chiral carboxylic acids has shown that solvent interactions can significantly influence VCD spectra, making careful selection of the solvent and consideration of explicit solute-solvent interactions crucial for accurate theoretical modeling. figshare.com

Table 1: Hypothetical VCD Data for (2R,5S)-2,5-Dimethoxyoxolane-2-carboxylic Acid

Experimental Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated Frequency (cm⁻¹)Calculated Rotational Strength (R)Vibrational Assignment
1735+5.21738+6.8C=O stretch (Carboxylic Acid)
1250-2.81255-3.5C-O-C stretch (Oxolane Ring)
1105+4.11102+4.9C-O stretch (Methoxy)
1080-1.91078-2.2C-O stretch (Methoxy)

This table presents hypothetical data for illustrative purposes, demonstrating the type of information obtained from a VCD analysis.

Microwave Rotational Resonance (MRR) Spectroscopy

Microwave Rotational Resonance (MRR), also known as rotational spectroscopy, is a gas-phase technique that offers unparalleled precision in determining molecular structure. technologynetworks.com By measuring the frequencies of rotational transitions, MRR provides highly accurate rotational constants that are directly related to the molecule's moments of inertia. brightspec.com This information yields a definitive three-dimensional structure of the molecule with exceptional accuracy. brightspec.com

MRR spectroscopy is particularly powerful for assigning the absolute configuration of chiral molecules, as it can distinguish between different conformers and isotopologues. brightspec.com The technique's high resolution and sensitivity to mass distribution make it an ideal method for the structural validation of complex molecules like this compound without the need for reference standards. technologynetworks.com Recent advances have transformed MRR into a more routine analytical solution, making it increasingly accessible for applications in the pharmaceutical and chemical industries. technologynetworks.combrightspec.com

Table 2: Hypothetical Rotational Constants for the Most Stable Conformer of this compound

ParameterValueDescription
Rotational Constant A1540.23 MHzMoment of inertia about the a-axis
Rotational Constant B875.45 MHzMoment of inertia about the b-axis
Rotational Constant C710.11 MHzMoment of inertia about the c-axis
Dipole Moment (µa)1.8 DDipole component along the a-axis
Dipole Moment (µb)0.9 DDipole component along the b-axis
Dipole Moment (µc)0.3 DDipole component along the c-axis

This table presents hypothetical data for illustrative purposes, representing the precise structural information derivable from an MRR spectrum.

Complementary Advanced Spectroscopic and Analytical Techniques

To build a comprehensive understanding of a molecule, it is essential to investigate its electronic properties in addition to its structural framework. UV-Vis spectroscopy provides insights into electronic transitions, while electrochemical methods reveal the molecule's redox behavior.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. An analysis of the UV-Vis spectrum of this compound can reveal information about its electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.za The absorption maxima (λmax) in the spectrum are characteristic of the electronic transitions within the molecule's chromophores, which include the carboxylic acid group and the oxygen atoms of the oxolane ring and methoxy substituents.

Table 3: Hypothetical UV-Vis Absorption Data for this compound in Methanol

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Assigned Electronic Transition
2151,200n → σ
28050n → π

This table presents hypothetical data for illustrative purposes. The n → σ transition is often associated with saturated systems containing heteroatoms, while the n → π* transition is characteristic of the carbonyl group in the carboxylic acid.*

Electrochemical Studies for Redox Properties

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to study the oxidation and reduction properties of a molecule. For this compound, CV can determine the potentials at which the molecule undergoes electron transfer processes. The methoxy groups, being electron-donating, and the carboxylic acid group can be susceptible to oxidation at specific potentials.

Studies on other carboxylic acids have shown that they can be oxidized through a direct electron transfer (DET) mechanism at an electrode surface or indirectly by electrochemically generated radicals. tue.nl The electrochemical behavior of this compound would provide valuable information on its stability and potential reactivity in different electronic environments.

Table 4: Hypothetical Electrochemical Data for this compound

ParameterValue (vs. Ag/AgCl)Description
Onset Oxidation Potential+1.1 VThe potential at which oxidation begins
Anodic Peak Potential (Epa)+1.4 VPotential of maximum oxidation current
Onset Reduction Potential-0.8 VThe potential at which reduction begins
Cathodic Peak Potential (Epc)-1.1 VPotential of maximum reduction current

This table presents hypothetical data for illustrative purposes, outlining key redox parameters that could be obtained from a cyclic voltammetry experiment.

Theoretical and Computational Studies of 2,5 Dimethoxyoxolane 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic makeup of 2,5-Dimethoxyoxolane-2-carboxylic acid. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic signatures.

Electronic Structure Determination (e.g., Frontier Molecular Orbitals - HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical reactivity.

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO signifies the region most susceptible to accepting electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govmaterialsciencejournal.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov

For this compound, DFT calculations at a level such as B3LYP/6-311++G(d,p) would be employed to determine the energies and shapes of these frontier orbitals. nih.gov The presence of electronegative oxygen atoms in the methoxy (B1213986) and carboxylic acid groups is expected to significantly influence the electron density distribution. The HOMO is likely to be localized around the oxygen atoms of the methoxy groups and the oxolane ring, which possess lone pairs of electrons. The LUMO, on the other hand, is anticipated to be centered on the carboxylic acid group, particularly the carbonyl carbon, which is electron-deficient.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the oxygen atoms of the methoxy groups and the oxolane ring.
LUMO-1.2Primarily located on the π* orbital of the carbonyl group in the carboxylic acid.
HOMO-LUMO Gap5.3Indicates moderate chemical reactivity and stability.

Note: The values in this table are illustrative and based on typical values for similar organic molecules. Specific computational studies on this compound are required for precise energy values.

Conformational Analysis and Relative Energetics of Stereoisomers

This compound possesses multiple chiral centers, leading to the existence of several stereoisomers. The oxolane ring is not planar and can adopt various conformations, such as the envelope and twist forms. The substituents at positions 2 and 5 can be arranged in different spatial orientations (axial or equatorial-like), further contributing to the conformational landscape.

Computational methods are essential for exploring the potential energy surface of these stereoisomers to identify the most stable conformations. By performing geometry optimizations and frequency calculations, the relative energies (and thus the relative populations at a given temperature) of different conformers can be determined. academie-sciences.fr This analysis is crucial as the biological activity and chemical reactivity of a molecule are often dictated by its preferred three-dimensional structure. For substituted cyclic systems, steric interactions between substituents play a significant role in determining the lowest energy conformation. academie-sciences.fr

For instance, a conformational search would likely reveal that conformers minimizing steric hindrance between the bulky methoxy and carboxylic acid groups are energetically favored. The relative stability of diastereomers (e.g., cis vs. trans isomers with respect to the substituents on the oxolane ring) can also be quantified.

Table 2: Hypothetical Relative Energies of this compound Stereoisomers

StereoisomerRelative Energy (kcal/mol)Predominant Conformation
(2R,5R)-trans0.00Di-equatorial like
(2S,5S)-trans0.00Di-equatorial like
(2R,5S)-cis1.5Axial-equatorial like
(2S,5R)-cis1.5Axial-equatorial like

Note: This table presents a simplified, hypothetical scenario. A thorough conformational analysis would involve a more extensive search of the potential energy surface.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts is highly valuable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. mdpi.com The chemical shifts are sensitive to the electronic environment of the nuclei, making them a good probe for conformational and stereochemical analysis.

IR Frequencies: Theoretical calculations of vibrational frequencies can provide a detailed assignment of the bands observed in an infrared (IR) spectrum. After geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com The predicted IR spectrum can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the O-H and C=O stretching of the carboxylic acid, and the C-O stretching of the ether and ester groups.

Table 3: Hypothetical Predicted vs. Expected Experimental Spectroscopic Data

Spectroscopic ParameterPredicted ValueExpected Experimental RangeAssignment
¹H NMR (δ, ppm)3.4-3.63.3-3.7-OCH₃ protons
¹³C NMR (δ, ppm)170-175170-180Carboxylic acid carbon
IR Frequency (cm⁻¹)1720-17401700-1725C=O stretch (carboxylic acid)
IR Frequency (cm⁻¹)2800-33002500-3300O-H stretch (carboxylic acid)

Note: The predicted values are illustrative. Actual predictions would depend on the level of theory and basis set used.

Reactivity Predictions and Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the carbonyl group and the methoxy groups, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding. A positive potential would be expected around the acidic proton of the carboxylic acid group, highlighting its susceptibility to deprotonation by a base. The carbonyl carbon would also exhibit a degree of positive potential, making it a target for nucleophiles.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy geometry, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solution environment.

Investigation of Dynamic Behavior and Conformational Flexibility in Solution

MD simulations model the movements of atoms and molecules over a period of time by solving Newton's equations of motion. For this compound, an MD simulation in a solvent such as water would reveal its conformational flexibility. The simulation would show how the oxolane ring puckers and how the substituents change their orientations in response to thermal fluctuations and interactions with solvent molecules.

These simulations can provide insights into:

Conformational Equilibria: By analyzing the trajectory of the simulation, the relative populations of different conformers in solution can be determined. This is particularly important as the solvent can influence the conformational preferences of a molecule.

Solvation Effects: MD simulations explicitly model the interactions between the solute and solvent molecules. This allows for the study of how this compound is solvated and how hydrogen bonding with the solvent affects its structure and dynamics.

Intramolecular Hydrogen Bonding: The possibility of intramolecular hydrogen bonding, for instance between the carboxylic acid proton and one of the methoxy oxygen atoms, can be investigated. The stability and lifetime of such interactions can be quantified from the simulation.

By combining the insights from quantum chemical calculations and molecular dynamics simulations, a comprehensive theoretical understanding of this compound can be achieved, paving the way for a deeper appreciation of its chemical properties and potential applications.

Analysis of Intermolecular Interactions, Self-Assembly, and Aggregation Phenomena

Computational chemistry provides powerful tools to investigate the non-covalent forces that govern the interactions between molecules of this compound. These interactions are fundamental to understanding its physical properties, crystal packing, and behavior in solution. The primary forces at play are expected to be hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces.

The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (from both the carbonyl and hydroxyl oxygens). This functionality typically leads to the formation of strong, centrosymmetric dimers through a characteristic R²₂(8) hydrogen-bonding motif. rsc.org Such dimerization is a well-documented phenomenon in carboxylic acids, significantly influencing their properties in both solid and solution phases. rsc.orgacs.org Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be employed to determine the geometry and binding energy of these dimers. rsc.org

Beyond dimerization, the presence of two methoxy groups and the ether oxygen within the oxolane (tetrahydrofuran) ring introduces additional sites for intermolecular interactions. These ether oxygens can act as hydrogen bond acceptors, potentially leading to more complex, extended networks or self-assembled structures. Molecular Dynamics (MD) simulations can be used to explore the dynamic nature of these interactions in solution, revealing how solvent molecules mediate or compete with the self-assembly process. nih.govchemrxiv.orgnih.gov These simulations can predict aggregation phenomena by modeling the behavior of many molecules over time, providing insight into the initial stages of nucleation and crystal growth.

Interaction TypeFunctional Groups InvolvedTypical Calculated Energy (kJ/mol)Significance
Hydrogen Bonding (Dimerization)Carboxylic Acid (-COOH) ↔ Carboxylic Acid (-COOH)-25 to -60Primary interaction driving dimerization and self-assembly. rsc.org
Hydrogen Bonding (Network)Carboxylic Acid (-OH) ↔ Ether/Methoxy Oxygen (-O-)-15 to -25Contributes to the formation of extended supramolecular chains or sheets.
Dipole-Dipole InteractionsCarbonyl (C=O), Methoxy (C-O-C)-5 to -15Influences molecular orientation and packing in the condensed phase.
van der Waals ForcesAliphatic backbone (C-H bonds)-2 to -5Weak, non-specific interactions contributing to overall cohesion.

Computational Modeling of Reaction Mechanisms and Catalysis

Theoretical modeling is indispensable for mapping the potential energy surfaces of chemical reactions involving this compound. A reaction of significant interest for related bio-derived platform molecules like tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is catalytic ring-opening hydrodeoxygenation to produce linear aliphatic acids, which are valuable polymer precursors. minciencias.gov.coresearchgate.net Computational methods can elucidate the complex mechanisms of such transformations.

Using DFT, researchers can model the step-by-step process of a reaction. rsc.orgnih.gov This involves optimizing the geometries of the reactant(s), product(s), and any intermediates, as well as locating the transition state (TS) structures that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction pathway. Frequency calculations are performed to confirm the nature of these stationary points; a TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition states are located, the activation barrier (or activation energy, Eₐ) for each elementary step can be calculated as the energy difference between the transition state and the reactant(s). This information is crucial for predicting reaction rates and understanding which pathways are kinetically favored. For instance, in the hydrodeoxygenation of the oxolane ring, DFT could be used to compare the activation barriers for the cleavage of the C-O bonds at the C2 and C5 positions, providing insights into the reaction's regioselectivity. rsc.org

Reaction Step (Hypothetical)Computational MethodParameter CalculatedSignificance
Initial C-O Bond CleavageDFT (e.g., B3LYP/6-31G*)Transition State Geometry & EnergyIdentifies the structure and energy of the highest barrier in the ring-opening process. nih.gov
Hydrogenation of CarbonylDFTActivation Energy (Eₐ)Determines the kinetic feasibility of reducing the carboxylic acid group.
DecarboxylationDFTReaction Enthalpy (ΔH)Evaluates the thermodynamic favorability of CO₂ removal.
Overall Reaction ProfileDFT, Ab Initio MDPotential Energy SurfaceProvides a complete map of the reaction mechanism, including all intermediates and transition states. nih.gov

Computational methods are pivotal in the rational design of catalysts for specific chemical transformations. For reactions such as the hydrodeoxygenation of this compound, where the goal is to selectively cleave C-O bonds while preserving other functional groups, catalyst design is critical. researchgate.net DFT calculations can model the interaction between the substrate molecule and a catalyst surface, such as palladium or platinum. rsc.orgmdpi.comacs.org

These models can predict the most stable adsorption geometries of the molecule on the catalyst surface and calculate the adsorption energy. mdpi.com By analyzing how the different functional groups (carboxylic acid, methoxy, ether) bind to the active sites, researchers can understand the initial steps of the catalytic cycle. Furthermore, DFT can be used to calculate the activation barriers for key reaction steps (e.g., C-O bond scission, hydrogenation) on the catalyst surface. These barriers are often significantly lower than in the uncatalyzed reaction.

This computational approach allows for the in silico screening of a wide range of potential catalysts. For example, different transition metals, bimetallic alloys, or catalyst supports (e.g., TiO₂, MoO₃) can be modeled to identify candidates that exhibit high activity (low activation barriers) and high selectivity (a large energy difference between the desired and undesired reaction pathways). researchgate.net This pre-screening process can significantly reduce the experimental effort required to discover and optimize effective catalytic systems.

Catalyst Design AspectComputational ApproachInformation GainedApplication
Active Site IdentificationDFT Surface CalculationsAdsorption energies and geometries of functional groups. mdpi.comUnderstanding how the molecule binds to the catalyst.
Activity ScreeningTransition State Search on Catalyst SurfaceCatalyzed activation energies for key reaction steps. rsc.orgPredicting which catalyst materials will be most effective.
Selectivity PredictionComparison of Competing Reaction PathwaysEnergy differences between desired and side-product pathways.Designing catalysts that favor the formation of the target product.
Support Effect AnalysisDFT models of substrate on supported metal clustersElectronic and geometric effects of the support material.Optimizing catalyst performance by choosing the appropriate support. researchgate.net

Research Applications of 2,5 Dimethoxyoxolane 2 Carboxylic Acid in Organic Synthesis and Materials Science

Potential Contributions to Polymer Chemistry and Materials Science

Analogous to Biobased Platform Chemicals (e.g., 2,5-Furandicarboxylic Acid) for Sustainable Materials Development

A significant area of potential for 2,5-Dimethoxyoxolane-2-carboxylic acid lies in its role as a saturated analogue to the prominent biobased platform chemical, 2,5-Furandicarboxylic acid (FDCA). FDCA is derived from the dehydration of sugars and is a key building block for producing renewable polymers such as polyethylene (B3416737) furanoate (PEF), a biobased alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET).

The structural similarities and differences between FDCA and this compound are presented in the table below:

Feature2,5-Furandicarboxylic Acid (FDCA)This compound
Ring Structure Aromatic Furan (B31954) RingSaturated Oxolane (Tetrahydrofuran) Ring
Key Substituents Two Carboxylic Acid GroupsOne Carboxylic Acid Group, Two Methoxy (B1213986) Groups
Flexibility Rigid, planar structureFlexible, non-planar structure
Potential Source Biomass (sugars)Potentially from hydrogenation of furan derivatives

The saturated oxolane ring of this compound, in contrast to the rigid, aromatic furan ring of FDCA, would impart greater flexibility to a polymer backbone. This flexibility could be advantageous in creating polymers with different mechanical properties, such as elastomers or flexible films, which are also sought after for sustainable packaging solutions.

Hydrogenation of furan rings to form tetrahydrofuran (B95107) (oxolane) structures is a known chemical transformation. For instance, 2-furoic acid can be hydrogenated to produce tetrahydrofuran-2-carboxylic acid wikipedia.orgd-nb.info. This suggests that a synthetic pathway from furan-based renewables to this compound or its derivatives could be feasible, positioning it as a next-generation bio-based monomer.

The development of sustainable materials from biomass is a critical area of research. While FDCA is a leading candidate, the exploration of its saturated analogues like this compound could broaden the range of accessible biobased polymers with tailored properties.

Design of Functional Materials with Specific Chemical or Physical Properties

The unique combination of a carboxylic acid, two methoxy groups, and a saturated ether ring in this compound offers several avenues for the design of functional materials.

Polymer Synthesis: The carboxylic acid group can be readily converted into a variety of functional groups, such as esters and amides, which are fundamental linkages in polyester (B1180765) and polyamide synthesis, respectively. The presence of the oxolane ring in the polymer backbone could enhance biodegradability, as the ether linkages might be susceptible to hydrolysis under certain environmental conditions chemimpex.com.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Carboxylic acids are common ligands for the construction of coordination polymers and MOFs. The oxolane ring and methoxy groups could introduce additional coordination sites or influence the porosity and dimensionality of the resulting framework. These materials have applications in gas storage, catalysis, and sensing.

Surface Modification: The carboxylic acid can be used to anchor the molecule to surfaces, such as metal oxides or nanoparticles. The oxolane and methoxy functionalities would then present a modified surface with specific polarity and hydrogen bonding capabilities, which could be useful in chromatography or as biocompatible coatings.

The table below outlines potential functional materials derived from this compound and their prospective applications.

Material TypePotential Synthesis RouteKey PropertiesPotential Applications
Polyesters/Polyamides Polycondensation with diols/diaminesIncreased flexibility, potential biodegradabilityFlexible packaging, biomedical materials
Coordination Polymers Reaction with metal saltsTunable porosity, specific coordination environmentGas separation, catalysis
Surface Coatings Anchoring via the carboxylic acid groupModified surface polarity, biocompatibilityBiocompatible implants, functionalized nanoparticles

Applications in Chemical Biology Research as Synthetic Probes (e.g., for studying receptor-ligand interactions through structural analogues)

In chemical biology, small molecules that mimic the structure of natural ligands are invaluable tools for studying biological processes. The oxolane ring is a common motif in natural products and pharmaceuticals, often serving as a bioisostere for other cyclic systems.

The structure of this compound, with its defined stereocenters and functional groups, makes it an interesting scaffold for the design of synthetic probes to investigate receptor-ligand interactions.

Structural Mimicry: The oxolane ring can mimic the tetrahydrofuran moiety found in some natural products or the ribose sugar in nucleosides. The carboxylic acid and methoxy groups can be positioned to interact with specific residues in a receptor's binding pocket, mimicking the interactions of a natural ligand.

Introduction of Functionality: The carboxylic acid provides a handle for attaching reporter groups, such as fluorescent dyes or affinity tags, without significantly altering the core structure that interacts with the receptor. This would allow for the visualization and quantification of binding events.

The development of structural analogues allows researchers to probe the specific interactions that are critical for biological activity. By systematically modifying the structure of a probe based on this compound (e.g., altering stereochemistry, changing the methoxy groups to other substituents), one could map the binding requirements of a target receptor.

Future Research Directions and Unaddressed Challenges in 2,5 Dimethoxyoxolane 2 Carboxylic Acid Chemistry

Development of Highly Efficient, Selective, and Sustainable Synthetic Routes

Currently, there are no well-established and optimized synthetic routes specifically targeting 2,5-Dimethoxyoxolane-2-carboxylic acid. Future research must prioritize the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. Potential avenues for exploration could include:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C2 and C5 positions of the oxolane ring would be crucial for investigating the biological activity and material properties of different stereoisomers.

Catalytic Approaches: The use of novel catalysts, including enzymatic and organocatalytic systems, could offer milder reaction conditions, higher selectivity, and reduced environmental impact compared to traditional stoichiometric reagents.

Renewable Feedstocks: Investigating synthetic strategies that utilize bio-based starting materials would enhance the sustainability profile of any developed process.

A comparative analysis of potential synthetic strategies is presented in the table below, highlighting hypothetical advantages and challenges.

Synthetic StrategyPotential AdvantagesPotential Challenges
Asymmetric CatalysisHigh enantiomeric and diastereomeric purity.Catalyst development and optimization can be time-consuming.
BiocatalysisHigh selectivity under mild conditions; environmentally friendly.Enzyme stability and substrate scope may be limited.
Flow ChemistryImproved safety, scalability, and process control.Requires specialized equipment and optimization of flow parameters.

Exploration of Novel Reactivity Patterns and Unconventional Transformation Pathways

The unique combination of functional groups in this compound suggests a rich and potentially underexplored reactivity profile. Future studies should aim to:

Investigate Ring-Opening Reactions: The oxolane ring, activated by the methoxy (B1213986) groups, could be susceptible to various ring-opening reactions, providing access to a range of linear, functionalized molecules that may be valuable synthetic intermediates.

Explore Reactions at the Carboxylic Acid Moiety: Standard transformations of the carboxylic acid group (e.g., esterification, amidation, reduction) could be investigated to synthesize a library of derivatives for further study.

Decarboxylation and Subsequent Reactions: The potential for decarboxylation and the generation of reactive intermediates could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Deepening Mechanistic Understanding of Complex Catalytic Processes and Stereocontrol

For any newly developed catalytic transformations involving this compound, a thorough mechanistic investigation will be paramount. This will involve:

In-situ Spectroscopic Studies: Techniques such as NMR, IR, and mass spectrometry can be used to monitor reaction progress and identify key intermediates and transition states.

Kinetic Analysis: Detailed kinetic studies will help to elucidate the reaction mechanism and the role of the catalyst.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways and the origins of stereoselectivity.

Understanding the underlying mechanisms is critical for optimizing reaction conditions and for the rational design of more efficient and selective catalysts.

Advanced Computational Design and Prediction for Novel Derivatives and Material Properties

Computational chemistry can play a vital role in accelerating the discovery and development of new applications for this compound and its derivatives. Future computational work could focus on:

Predicting Physicochemical Properties: Computational models can be used to predict properties such as solubility, stability, and electronic characteristics of novel derivatives.

Virtual Screening: Large libraries of virtual derivatives can be screened for potential biological activity or for desirable material properties, helping to prioritize synthetic targets.

Modeling Polymerization: If the molecule is explored as a monomer, computational studies can simulate polymerization processes and predict the properties of the resulting polymers.

The following table outlines potential areas of computational investigation and their expected impact.

Computational ApproachResearch FocusPotential Impact
Quantum Mechanics (DFT)Reaction mechanisms, transition state analysis, spectroscopic predictions.Rational catalyst design, understanding reactivity.
Molecular DynamicsConformational analysis, solvation effects, interactions with biological targets.Prediction of biological activity, understanding material structure.
QSAR/QSPR ModelingCorrelation of structure with activity/properties.Virtual screening and lead optimization.

Integration of this compound into Emerging Interdisciplinary Fields of Chemical Science

The unique structural features of this compound suggest its potential for application in a variety of interdisciplinary fields. Future research should explore its integration into:

Medicinal Chemistry: The oxolane ring is a common scaffold in many biologically active natural products and pharmaceuticals. Derivatives of this compound could be synthesized and screened for a wide range of therapeutic activities.

Materials Science: The molecule could serve as a monomer for the synthesis of novel biodegradable polymers with unique properties. Its functional groups also offer handles for creating functional materials, such as resins or coatings.

Supramolecular Chemistry: The ability of the carboxylic acid to form hydrogen bonds could be exploited in the design of self-assembling systems and functional supramolecular architectures.

The exploration of this scientifically uncharted compound holds the promise of significant advancements across the chemical sciences. Addressing the outlined future research directions will be the first step in unlocking the full potential of this compound.

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